(2-Chloro-6-phenylpyridin-4-YL)methanol
Overview
Description
“(2-Chloro-6-phenylpyridin-4-YL)methanol” is a chemical compound with the linear formula C12H10ClNO . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .
Molecular Structure Analysis
The molecular structure of “(2-Chloro-6-phenylpyridin-4-YL)methanol” can be represented by the SMILES string ClC1=CC (CO)=CC (C2=CC=CC=C2)=N1
. The InChI representation is 1S/C12H10ClNO/c13-12-7-9 (8-15)6-11 (14-12)10-4-2-1-3-5-10/h1-7,15H,8H2
.
Scientific Research Applications
Synthesis and Characterization
Palladium-Catalyzed Synthesis : The compound has been used in palladium-catalyzed C-H halogenation reactions. This method offers advantages over traditional synthesis, including milder conditions, higher yields, better selectivity, and practicality, and higher chemical diversity (Sun, Sun, & Rao, 2014).
Production of Chiral Intermediates : It serves as a chiral intermediate in the production of certain pharmaceuticals. For instance, its use in the synthesis of anti-allergic drug Betahistine by a Kluyveromyces sp. in an aqueous two-phase system has been documented (Ni, Zhou, & Sun, 2012).
Structural Studies and Characterization : The compound has been a subject of study in crystal structure determination and spectral characterization, aiding in understanding its molecular properties (Shahana & Yardily, 2020).
Biochemical and Pharmacological Research
Antibacterial and Antibiofilm Activities : Derivatives of this compound have been synthesized and tested for their antibacterial and antibiofilm activities. This includes the synthesis of acridin-2-yl(phenyl) methanones and their evaluation against a range of bacterial strains (Labena et al., 2020).
Antimicrobial and Antioxidant Activities : Studies have also explored the antimicrobial and antioxidant properties of certain derivatives, providing insights into their potential therapeutic applications (Thirunarayanan, 2014).
Chemical and Physical Properties Analysis
Solubility Studies : Research has been conducted on the solubility of related compounds in different solvent systems, which is crucial for understanding its chemical behavior and potential applications (Sengupta, Pal, & Lahiri, 1983).
Spectroscopic Analysis : Investigations into the electron spin resonance and phosphorescence of related compounds have been carried out to understand their photochemical properties (Yagi, Matsunaga, & Higuchi, 1982).
Catalytic Activity Studies : The use of the compound in understanding the catalytic activity of carbonylrhodium complexes and their impact on reactions like carbonylation of methanol has been explored (Kumari et al., 2002).
Sensor Development
- Development of Methanol Sensors : Its derivatives have been used in the development of methanol sensors, demonstrating the potential for practical applications in detecting and monitoring methanol vapors (Du, 2010).
Safety And Hazards
“(2-Chloro-6-phenylpyridin-4-YL)methanol” is classified as Aquatic Chronic 1, Eye Irritant 2, and Skin Irritant 2 . It has the hazard statements H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H410 (Very toxic to aquatic life with long lasting effects) . The precautionary statements are P273 (Avoid release to the environment), P302 + P352 (IF ON SKIN: Wash with plenty of water), and P305 + P351 + P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
properties
IUPAC Name |
(2-chloro-6-phenylpyridin-4-yl)methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClNO/c13-12-7-9(8-15)6-11(14-12)10-4-2-1-3-5-10/h1-7,15H,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDVNNWGIFOTXQS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=CC(=C2)CO)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Chloro-6-phenylpyridin-4-YL)methanol |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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